

The Selectivity Profile of ML192: A Technical Guide

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Compound of Interest

Compound Name: ML192

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Abstract

ML192 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). This technical guide provides a comprehensive overview of the selectivity profile of **ML192**, summarizing its known biological activities and off-target interactions. The information presented herein is intended to support researchers and drug development professionals in the evaluation and application of **ML192** as a chemical probe for studying GPR55 biology and as a potential starting point for therapeutic development. While **ML192** has been characterized against a focused panel of related receptors, it is important to note that a comprehensive screen against a broad panel of kinases and other GPCRs is not publicly available.

Introduction

GPR55 is an orphan G protein-coupled receptor that has garnered significant interest due to its potential involvement in a variety of physiological and pathological processes, including pain, inflammation, and cancer. The identification and characterization of selective ligands for GPR55 are crucial for elucidating its biological functions and validating it as a therapeutic target. **ML192** has emerged as a valuable tool compound for this purpose, demonstrating potent antagonism at GPR55. This guide details the known selectivity of **ML192**, its effects on downstream signaling pathways, and the methodologies used for its characterization.

Selectivity Profile of ML192

The selectivity of **ML192** has been primarily assessed against GPR55 and a small panel of related receptors, namely GPR35, the cannabinoid receptor 1 (CB1), and the cannabinoid receptor 2 (CB2).

Potency at GPR55

ML192 is a potent antagonist of human GPR55, with a reported half-maximal inhibitory concentration (IC50) of 1.1 μM in a β -arrestin recruitment assay.

Selectivity Against Related Receptors

Screening of **ML192** against GPR35, CB1, and CB2 has demonstrated a selectivity of over 45-fold for GPR55 over these receptors.

Table 1: Quantitative Selectivity Profile of **ML192**

Target	Assay Type	Potency (IC50)	Selectivity vs. GPR55
GPR55	β -Arrestin Recruitment	1.1 μM	-
GPR35	β -Arrestin Recruitment	> 50 μM	> 45-fold
CB1	β -Arrestin Recruitment	> 50 μM	> 45-fold
CB2	β -Arrestin Recruitment	> 50 μM	> 45-fold

Effects on Downstream Signaling Pathways

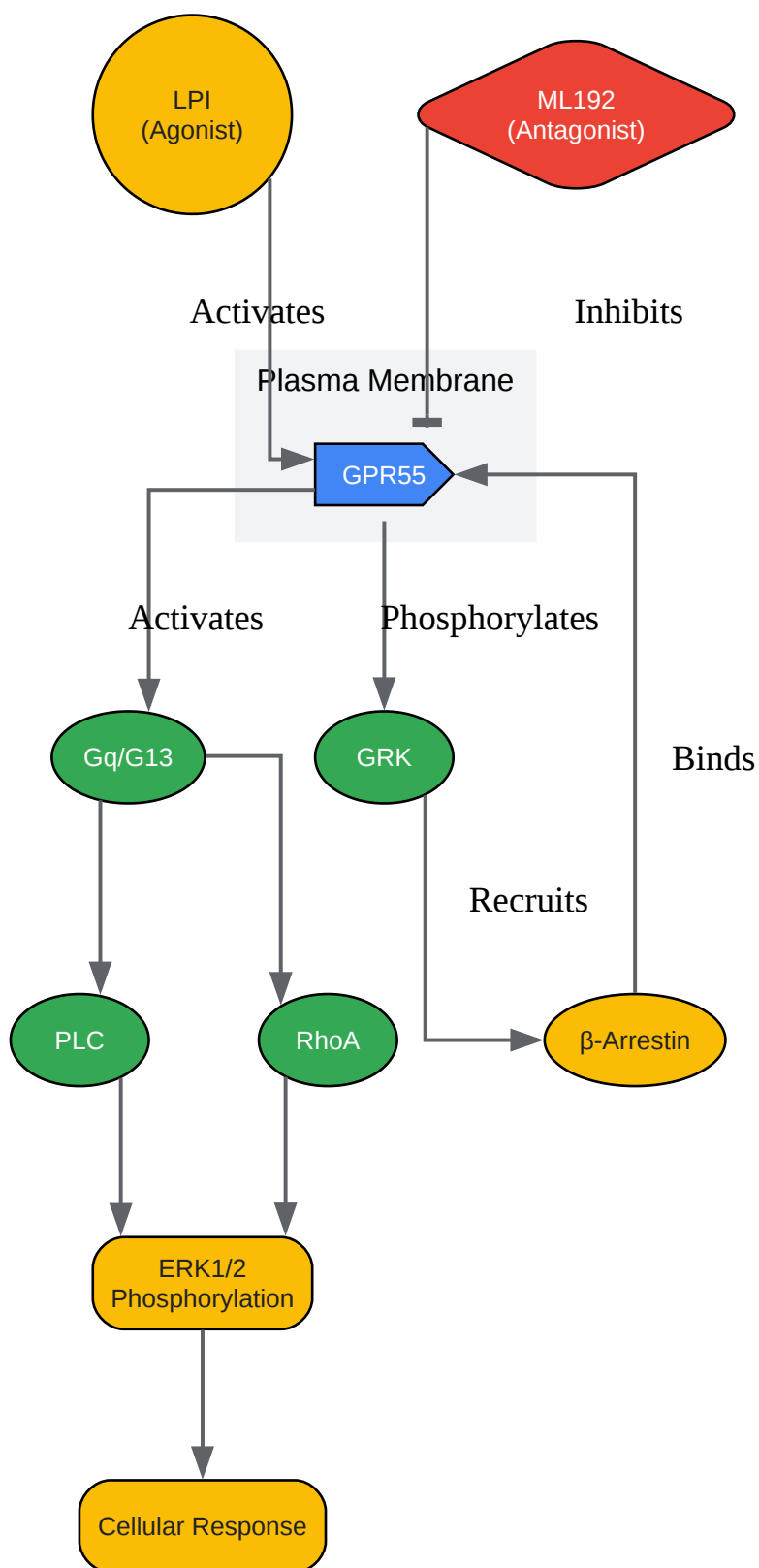
ML192 has been shown to inhibit GPR55-mediated downstream signaling events, further confirming its antagonistic activity. Specifically, it inhibits both β -arrestin trafficking and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Table 2: Inhibition of GPR55-Mediated Downstream Signaling by **ML192**

Downstream Pathway	Assay Type	Potency (IC50)
β -Arrestin Trafficking	LPI-induced β -arrestin translocation	0.70 μ M
ERK1/2 Phosphorylation	LPI-induced ERK1/2 phosphorylation	1.1 μ M

GPR55 Signaling Pathway

The following diagram illustrates the canonical GPR55 signaling pathway and the points of inhibition by **ML192**.



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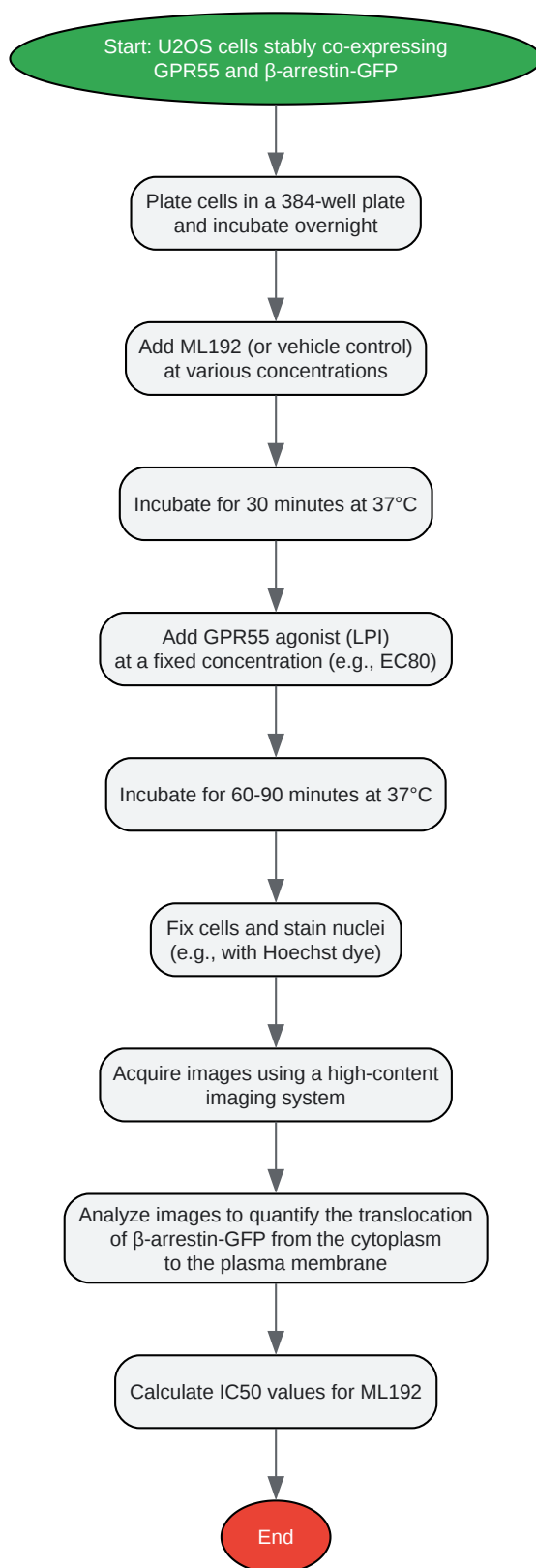
Caption: GPR55 signaling pathway and inhibition by **ML192**.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize the selectivity profile of **ML192**. It is important to note that the specific details of the protocols used in the primary characterization of **ML192** are not publicly available.

β-Arrestin Recruitment Assay (Transfluor® Technology)

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor at the plasma membrane.

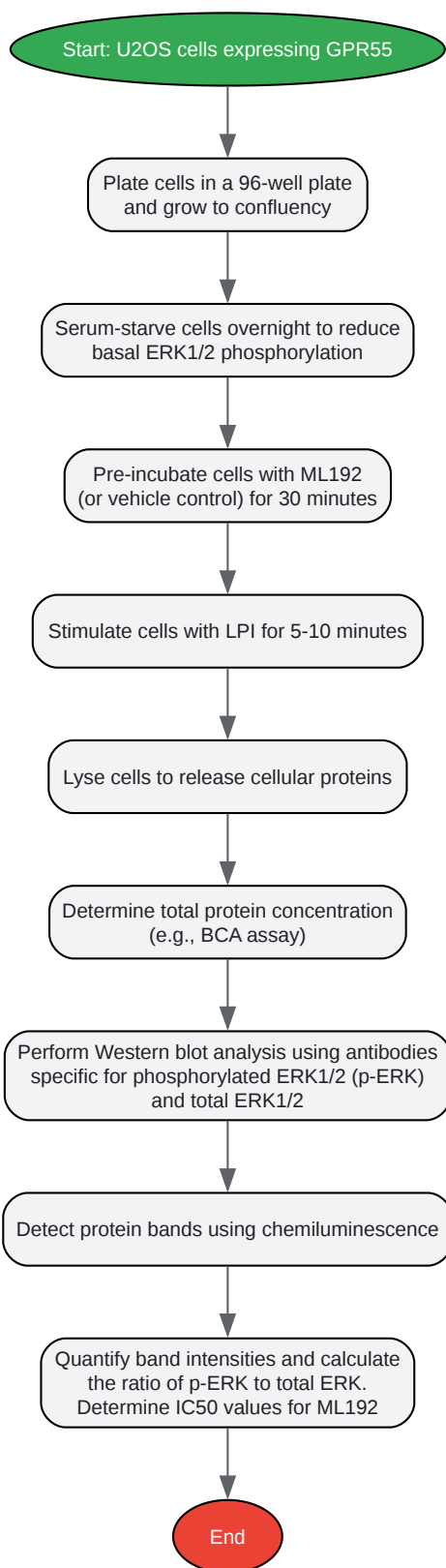


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Caption: Experimental workflow for the β -arrestin recruitment assay.

ERK1/2 Phosphorylation Assay

This assay measures the level of phosphorylated ERK1/2 in response to GPR55 activation and its inhibition by **ML192**.



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Caption: Experimental workflow for the ERK1/2 phosphorylation assay.

Conclusion

ML192 is a valuable pharmacological tool for the study of GPR55. It exhibits potent and selective antagonism of GPR55 over the related receptors GPR35, CB1, and CB2. Its ability to inhibit downstream signaling pathways, including β -arrestin recruitment and ERK1/2 phosphorylation, further solidifies its utility as a specific GPR55 antagonist. However, the lack of a publicly available, comprehensive selectivity profile against a broader range of targets represents a significant data gap. Researchers utilizing **ML192** should be aware of this limitation and consider performing additional selectivity screening to ensure the specificity of their findings, particularly in complex biological systems. This guide provides a foundational understanding of the selectivity of **ML192** to aid in the design and interpretation of future studies.

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